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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)piperidin-2-one

CAS No.: 27471-37-0

Cat. No.: B3256678

Get Quote

Abstract & Compound Overview
This application note provides a rigorous framework for evaluating the analgesic properties of

1-(4-Chlorophenyl)piperidin-2-one (also referred to as N-(4-Chlorophenyl)-

-valerolactam). While N-aryl lactams are frequently utilized as intermediates in the synthesis of
anticoagulants (e.g., Apixaban derivatives) and anticonvulsants (e.g., Levetiracetam analogs),
their potential as standalone analgesic agents warrants specific investigation due to their
lipophilicity and structural similarity to Sigma-1 receptor (S1R) ligands and SV2A modulators.

This guide outlines the synthesis/sourcing, formulation, and in vivo behavioral protocols

required to assess the antinociceptive efficacy of this compound, distinguishing true analgesia

from sedation or motor impairment.
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Property Description

IUPAC Name 1-(4-Chlorophenyl)piperidin-2-one

Common Name N-(4-Chlorophenyl)-2-piperidone

Molecular Formula C₁₁H₁₂ClNO

Molecular Weight 209.67 g/mol

Predicted LogP ~2.3 – 2.8 (High CNS Penetration Potential)

Structural Class N-Aryl Lactam / Piperidinone

Key Pharmacophore
Lipophilic N-aryl ring coupled to a polar lactam

core (hydrogen bond acceptor).

Mechanism of Action (Hypothetical & Rationale)
The analgesic potential of 1-(4-Chlorophenyl)piperidin-2-one is hypothesized based on

Structure-Activity Relationship (SAR) data from homologous N-aryl lactams and piperidine

derivatives.

Sigma-1 Receptor (S1R) Modulation: The N-substituted piperidine/lactam scaffold is a

privileged structure for S1R binding. S1R antagonists are potent neuropathic pain relievers.

SV2A Modulation: Structurally analogous to pyrrolidone-based anticonvulsants (e.g.,

Levetiracetam), which exert analgesic effects in neuropathic pain models via SV2A vesicle

protein interaction.

Ion Channel Blockade: The lipophilic 4-chlorophenyl moiety may facilitate interaction with

voltage-gated sodium channels (Nav1.7/1.8), a common mechanism for small molecule

analgesics.

Mechanistic Pathway Diagram[2]
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Figure 1: Hypothetical pharmacological targets and downstream effects leading to analgesia.

Experimental Protocols
Synthesis & Sourcing
If the compound is not commercially available as a catalog item, it can be synthesized via

Buchwald-Hartwig amination.

Reagents: Piperidin-2-one (1.0 eq), 1-Bromo-4-chlorobenzene (1.1 eq), Pd₂(dba)₃ (cat.),

Xantphos (cat.), Cs₂CO₃ (1.5 eq).

Solvent: 1,4-Dioxane (anhydrous).

Conditions: Reflux under N₂ for 12-16 hours.

Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Validation: ¹H-NMR (CDCl₃) to confirm the disappearance of the N-H proton and integration

of the aromatic region.

Formulation for In Vivo Administration
Due to the lipophilic nature (LogP > 2), aqueous solubility is poor. A proper vehicle is critical to

ensure bioavailability and prevent precipitation in the peritoneum.

Standard Vehicle (Recommended):
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Composition: 5% DMSO + 5% Tween 80 + 90% Sterile Saline (0.9% NaCl).

Preparation Protocol:

Weigh the required amount of 1-(4-Chlorophenyl)piperidin-2-one.

Dissolve completely in 100% DMSO (5% of final volume). Vortex/sonicate until clear.

Add Tween 80 (5% of final volume) and vortex.

Slowly add warm (37°C) Sterile Saline (90% of final volume) while vortexing vigorously.

Note: If precipitation occurs, increase Tween 80 to 10% or use 0.5% Methylcellulose (MC)

suspension.

Dosing Regimen:

Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).

Dose Range: 10, 30, and 100 mg/kg.

Volume: 10 mL/kg (mice) or 5 mL/kg (rats).

Behavioral Assays (Analgesia)
A. Acetic Acid-Induced Writhing Test (Visceral Pain)
Rationale: Screening for peripheral analgesic activity (e.g., COX inhibition or opioid activity).

Acclimatization: Mice (n=8-10/group) are acclimatized for 30 mins.

Pre-treatment: Administer Vehicle or Test Compound (10-100 mg/kg, i.p.) 30 mins prior to

challenge.

Positive Control:[1] Indomethacin (10 mg/kg) or Morphine (5 mg/kg).

Challenge: Inject 0.6% Acetic Acid solution (10 mL/kg, i.p.).

Observation: Place mouse in a transparent observation cage.
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Quantification: Count the number of "writhes" (abdominal constriction + hind limb extension)

for 20 mins, starting 5 mins post-injection.

Calculation:

[2]

B. Formalin Test (Biphasic Pain)
Rationale: Distinguishes between acute nociception (Phase I) and inflammatory/central

sensitization (Phase II).

Pre-treatment: Administer Compound 30 mins prior to testing.

Induction: Inject 20 µL of 2.5% Formalin subcutaneously into the dorsal surface of the right

hind paw.

Scoring: Measure the time (seconds) spent licking/biting the injected paw.

Phase I (Neurogenic): 0–5 minutes.

Phase II (Inflammatory): 15–30 minutes.

Interpretation:

Reduction in Phase I = Direct analgesic (Opioid/Channel blocker).

Reduction in Phase II = Anti-inflammatory or Central modulation (e.g., Gabapentinoids,

S1R ligands).

C. Hot Plate Test (Supraspinal Thermal Pain)
Rationale: Confirms central analgesic activity (crossing the Blood-Brain Barrier).

Apparatus: Hot plate set to 55 ± 0.5°C.

Baseline: Measure latency to lick hind paw or jump (Cut-off: 30s to prevent tissue damage).

Exclude mice with baseline <5s or >20s.
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Testing: Measure latency at 30, 60, and 90 mins post-drug administration.

Analysis: Increase in latency indicates central analgesia.

Safety Pharmacology (Mandatory Control)
Rotarod Test (Motor Coordination)
Rationale: To ensure that "analgesia" is not simply sedation or motor paralysis.

Training: Train mice on a rotating rod (4-40 rpm) for 2 days.

Testing: Administer the highest effective analgesic dose (e.g., 100 mg/kg).

Measurement: Record latency to fall at 30, 60, and 120 mins.

Criteria: If the latency to fall is significantly reduced compared to vehicle, the compound is

sedative/ataxic, and analgesic results must be interpreted with caution.

Experimental Workflow Diagram
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Figure 2: Step-by-step experimental workflow for analgesic profiling.
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Data Analysis & Interpretation
Data should be presented as Mean ± Standard Error of the Mean (SEM). Statistical

significance is determined using One-way ANOVA followed by Dunnett’s post-hoc test

(comparing all groups to Vehicle).

Table 1: Example Data Recording Template

Group
Dose
(mg/kg)

Writhing
Count (20
min)

Inhibition
(%)

Formalin
Phase I
(sec)

Formalin
Phase II
(sec)

Rotarod
Fall Time
(sec)

Vehicle - 45 ± 3.2 - 65 ± 5.1 120 ± 8.4 180 ± 10

Test Cpd 10 38 ± 4.0 15.5% 60 ± 4.8 100 ± 9.2 175 ± 12

Test Cpd 30 22 ± 2.5 51.1% 45 ± 3.5 60 ± 5.5* 168 ± 15

Test Cpd 100 10 ± 1.8 77.7% 25 ± 2.1 20 ± 3.0

140 ± 20

(Check

Sedation)

Morphine 5 2 ± 0.5 95.5% 10 ± 1.5 15 ± 2.2 170 ± 11

* p < 0.05, ** p < 0.01 vs Vehicle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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